molecular formula C7H10ClNO B046506 N-Benzylhydroxylamine hydrochloride CAS No. 29601-98-7

N-Benzylhydroxylamine hydrochloride

Cat. No. B046506
CAS RN: 29601-98-7
M. Wt: 159.61 g/mol
InChI Key: YSNXOQGDHGUKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Benzylhydroxylamine hydrochloride can be achieved through several methods, including the reaction of hydroxylamine hydrochloride with benzyl chloride under specific conditions. A notable method involves the synthesis of O-Benzylhydroxylamine Hydrochloride from polyvinyl alcohol alcoholysis liquor, achieving a total yield of 90.2% with 99.3% purity through amidation, etherification, and hydrolysis processes (L. Qian, 2013).

Molecular Structure Analysis

The molecular structure of N-Benzylhydroxylamine hydrochloride has been characterized using various analytical techniques such as IR spectroscopy. The structure elucidation confirms the presence of the benzyl group attached to the nitrogen atom of hydroxylamine, forming the hydrochloride salt.

Chemical Reactions and Properties

N-Benzylhydroxylamine hydrochloride participates in numerous chemical reactions, including amination and etherification, leading to the formation of various organic compounds. It serves as a key intermediate in the synthesis of N-benzoyliminopyridinium ylides and has been utilized in the highly efficient synthesis of substituted benzofurans through a one-pot condensation-rearrangement-cyclization reaction sequence (Fanny Contiero et al., 2009).

Scientific Research Applications

  • Analytical Chemistry : N-benzoyl-o-tolylhydroxylamine, a related compound, is used for the determination of vanadium in silicate rocks and minerals, offering a reliable method for this analysis (Jeffery & Kerr, 1967).

  • Biochemistry : In the field of biochemistry, a novel benzylhydroxylamine derivative, RD6-Y664, has shown effectiveness in inhibiting HIV-1 replication in acutely infected cells. This highlights its potential in antiviral therapies (Okamoto et al., 1999).

  • Chemical Synthesis : N-Benzylhydroxylamine hydrochloride is utilized in the synthesis of various organic compounds. For instance, it's used in the synthesis of iminosugar-C-glycosides via organometallic addition, showcasing its versatility in organic synthesis (Dondoni & Perrone, 2003).

  • Spectrophotometry : New aromatic hydroxylamines, closely related to N-Benzylhydroxylamine hydrochloride, show promise as spectrophotometric reagents for determining vanadium, offering more selective and sensitive reactions (Majumdar & Das, 1966).

  • Pharmaceutical Research : In pharmaceutical research, benzophenone imine, a derivative of benzylhydroxylamine, has been used as a convenient ammonia equivalent in the palladium-catalyzed amination of aryl halides and triflates. This process is crucial for the development of primary anilines, which are important in pharmaceuticals (Wolfe et al., 1997).

Safety And Hazards

N-Benzylhydroxylamine hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

N-Benzylhydroxylamine hydrochloride may be used in the preparation of a precursor to a hitherto unknown aminocyclopentitol derivative, hydroxy functionalised 4-exo-ethoxycarbonyl-3-oxa-2-azabicyclo .

properties

IUPAC Name

N-benzylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNXOQGDHGUKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462571
Record name N-Benzylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylhydroxylamine hydrochloride

CAS RN

29601-98-7
Record name N-Benzylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, N-hydroxy-, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzylhydroxylamine hydrochloride
Reactant of Route 2
N-Benzylhydroxylamine hydrochloride
Reactant of Route 3
N-Benzylhydroxylamine hydrochloride
Reactant of Route 4
N-Benzylhydroxylamine hydrochloride
Reactant of Route 5
N-Benzylhydroxylamine hydrochloride
Reactant of Route 6
N-Benzylhydroxylamine hydrochloride

Citations

For This Compound
175
Citations
TB Nguyen, A Martel, R Dhal, G Dujardin - Synthesis, 2009 - thieme-connect.com
… A Large-Scale Low-Cost Preparation of N-Benzylhydroxylamine Hydrochloride … The retail price of N-benzylhydroxylamine hydrochloride (1) (approx. 5000 ı/mol) is notably high …
Number of citations: 15 www.thieme-connect.com
K Błażewska, T Gajda - Tetrahedron, 2003 - Elsevier
… The starting N-(diethoxyphosphoryl)-O-benzylhydroxylamine 1 was prepared according to the literature procedure 17 from N-benzylhydroxylamine hydrochloride and diethyl …
Number of citations: 15 www.sciencedirect.com
IA O'Neil, E Cleator, N Hone, JM Southern… - Synlett, 2000 - thieme-connect.com
… Abstract: Ring opening of (2S,3R)-1,2-epoxy-4-penten-3-ol with N-benzylhydroxylamine hydrochloride and NaOMe in methanol gives the amine oxide (9) as a single diastereoisomer in …
Number of citations: 14 www.thieme-connect.com
SM Jachak, NP Karche, DD Dhavale - Tetrahedron Letters, 2001 - Elsevier
… The one pot reaction of 2a with N-benzylhydroxylamine hydrochloride (1.0 equiv.) in the presence of sodium acetate (2 equiv.) in aq. ethanol (20%) afforded 4-exo-ethoxycarbonyl-3-oxa…
Number of citations: 24 www.sciencedirect.com
AE Wróblewski, A Hałajewska-Wosik - Tetrahedron: Asymmetry, 2004 - Elsevier
… To a solution of 6 (0.100 g, 0.515 mmol) in methylene chloride (2 mL), N-benzylhydroxylamine hydrochloride (0.120 g, 0.750 mmol) was added followed by sodium bicarbonate (0.063 g…
Number of citations: 18 www.sciencedirect.com
AG Moglioni, E Muray, JA Castillo… - The Journal of …, 2002 - ACS Publications
… In preliminary experiments, dichloromethane solutions of compounds (Z)- and (E)-1 were reacted in separate experiments with 1.2 equiv of N-benzylhydroxylamine hydrochloride, in the …
Number of citations: 61 pubs.acs.org
F Miralles-Roch, A Tallec, R Tardivel - Electrochimica acta, 1993 - Elsevier
… oxime were commercialized by Aldrich and N-benzylhydroxylamine hydrochloride by Fluka. … : 370mg (2.3 x 10m3 mole) of N-benzylhydroxylamine hydrochloride was slowly added to a …
Number of citations: 7 www.sciencedirect.com
R Fässler - 2003 - research-collection.ethz.ch
… The starting materials, N-benzyl nitrones, are readily accessible from the corresponding aldehydes and N-benzylhydroxylamine hydrochloride by a simple condensation reaction under …
Number of citations: 2 www.research-collection.ethz.ch
IA O'Neil, E Cleator, JM Southern, N Hone… - Synlett, 2000 - thieme-connect.com
… To a solution of (R)-1,2-epoxyhex-5-ene (0.30g, 3.06mmol) in methanol (5 mL) were added N-benzylhydroxylamine hydrochloride (0.46 g, 2.90 mmol) and sodium methoxide (0.15 g, …
Number of citations: 13 www.thieme-connect.com
DD Dhavale, VN Desai, MD Sindkhedkar, RS Mali… - Tetrahedron …, 1997 - Elsevier
… 27 N-Benzylhydroxylamine hydrochloride and methylmagnesium chloride (3 M THF solution) were purchased from Aldrich. Amberlite IRA 400 (OH) ion exchange resin was purchased …
Number of citations: 56 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.